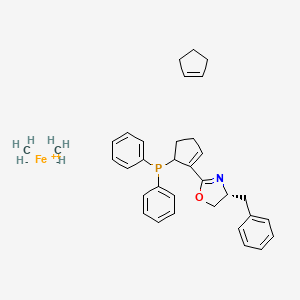

(R,Rp)-Bn-Phosferrox

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]-diphenylphosphane;carbanide;cyclopentene;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26NOP.C5H8.2CH3.Fe/c1-4-11-21(12-5-1)19-22-20-29-27(28-22)25-17-10-18-26(25)30(23-13-6-2-7-14-23)24-15-8-3-9-16-24;1-2-4-5-3-1;;;/h1-9,11-17,22,26H,10,18-20H2;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t22-,26?;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXDGWUNJKQDNC-IJTNNRHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].C1CC=CC1.C1CC(C(=C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40FeNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemical Control of Phosferrox Ligands

General Synthetic Methodologies for Phosphinoferrocenyloxazoline Derivatives

The synthesis of phosphinoferrocenyloxazoline (Phosferrox) ligands generally involves strategies that establish planar chirality on the ferrocene (B1249389) core and subsequently introduce a stereogenic phosphorus center. These methods often leverage the directing capabilities of the oxazoline (B21484) moiety and carefully controlled lithiation or metallation steps.

Diastereoselective Lithiation Strategies for Planar Chirality Induction

Induction of planar chirality in ferrocene derivatives is commonly achieved through diastereoselective ortho-lithiation. This process typically involves a chiral auxiliary, such as an oxazoline group, which directs the lithiation to a specific position on one of the cyclopentadienyl (B1206354) (Cp) rings. The inherent chirality of the auxiliary dictates the stereochemical outcome of the lithiation, leading to the formation of a planar chiral ferrocene intermediate mdpi.comresearchgate.netresearchgate.netscilit.com. For instance, lithiation of ferrocene derivatives bearing oxazoline auxiliaries, often using organolithium reagents like n-butyllithium, can be highly diastereoselective, yielding products with a defined planar configuration mdpi.comresearchgate.netresearchgate.net. The choice of the chiral auxiliary and reaction conditions, including temperature and additives like TMEDA, plays a critical role in achieving high diastereomeric ratios (dr) researchgate.netresearchgate.net. In some cases, the sense of asymmetric ortho-lithiation can be inverted by simply changing the achiral ligand used in conjunction with the chiral directing group researchgate.net.

Controlled Introduction of Phosphorus Stereogenic Centers

Following the establishment of planar chirality, the stereogenic center at the phosphorus atom is introduced. A common strategy involves reacting a lithiated ferrocene intermediate with a dichlorophosphine, such as PhPCl₂, followed by the addition of an organometallic reagent (e.g., Grignard reagent) to install the desired substituents on the phosphorus atom acs.orggoogle.comresearchgate.netacs.org. Alternatively, the sequence can involve reaction with a monochlorophosphine followed by a second organometallic reagent acs.org. The stereoselectivity in this step is often influenced by the pre-existing planar chirality of the ferrocene backbone, leading to the formation of specific diastereoisomers of the phosphine (B1218219) ligand acs.orgresearchgate.netacs.org. For example, the addition of PhPCl₂ followed by an organometallic reagent can yield a single P-stereogenic diastereoisomer, depending on the configuration of the ferrocene backbone and the nature of the reagents researchgate.netacs.org.

Synthetic Approaches to Specific Diastereoisomers, Emphasizing (R,Rp)-Bn-Phosferrox

The synthesis of specific diastereoisomers, such as this compound, requires meticulous control over the stereochemistry at both the ferrocene backbone and the phosphorus atom. This involves selecting appropriate chiral starting materials and optimizing reaction sequences to favor the desired stereochemical outcome.

Configurational Control in Oxazoline Moiety and Ferrocene Backbone

The stereochemistry of the oxazoline moiety is typically derived from a chiral amino alcohol used in its synthesis. For instance, using an (S)-configured oxazoline moiety is a common approach to direct the lithiation and establish the planar chirality of the ferrocene backbone researchgate.netacs.orgnih.gov. The planar chirality of the ferrocene backbone is controlled through diastereoselective lithiation, where the chiral oxazoline auxiliary directs the lithiation to a specific position on the cyclopentadienyl ring, establishing either the (R) or (S) planar configuration mdpi.comresearchgate.netacs.orgnih.gov. The use of a deuterium (B1214612) blocking group has also been employed to control the generation of planar chirality, allowing access to alternative diastereoisomers researchgate.netacs.orgnih.gov.

Selective Formation of Phosphorus-Chiral Diastereoisomers

The introduction of the phosphorus stereogenic center is critical for creating specific diastereoisomers like this compound. This is achieved by carefully controlling the reaction of the lithiated, planar-chiral ferrocene intermediate with phosphorus electrophiles. For example, the addition of PhPCl₂ followed by an o-Tolylmagnesium bromide reagent can selectively yield a particular P-stereoisomer, such as the (Sp) or (Rp) configuration, in conjunction with the established planar chirality researchgate.netacs.orgnih.gov. To obtain the (R,Rp) configuration of Bn-Phosferrox, the synthesis would typically start with a ferrocene precursor that leads to the (R) planar chirality, followed by a stereoselective phosphination step that installs the benzylphosphine moiety with the (Rp) configuration. The specific sequence of adding the dichlorophosphine and the organometallic reagent can be crucial for achieving high diastereoselectivity at the phosphorus center acs.orgresearchgate.netacs.org. For instance, the sequence of addition of PhPCl₂ followed by o-TolMgBr can lead to (Sc,Sp,Sphos) and (Sc,Rp,Rphos) diastereoisomers, while the reverse addition (e.g., o-TolPCl₂ then PhMgBr) can yield the (Sc,Sp,Rphos) and (Sc,Rp,Sphos) isomers researchgate.netacs.org. Therefore, to synthesize this compound, careful selection of the starting planar chiral ferrocene and the phosphinating reagents is paramount.

Methodologies for Stereochemical Elucidation of Phosferrox Ligands

Confirmation of the complex stereochemistry of Phosferrox ligands relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, ¹H NMR, and ¹³C NMR, is indispensable for characterizing the structure and determining the diastereomeric purity researchgate.netnih.govnih.govacs.org. ³¹P NMR is highly sensitive to the phosphorus environment and can often distinguish between different diastereoisomers, providing crucial information about the stereochemistry at the phosphorus atom.

X-ray crystallography is the gold standard for unequivocally determining the absolute configuration of chiral molecules, including Phosferrox ligands, by providing a detailed three-dimensional structure mdpi.comresearchgate.netnih.govnih.govunifr.ch. Single-crystal X-ray diffraction can confirm the relative and absolute configurations of all chiral centers, including planar chirality, central chirality (in the oxazoline), and phosphorus chirality.

Other techniques that can be employed include chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for assessing enantiomeric or diastereomeric excess chemrxiv.org. Circular Dichroism (CD) spectroscopy, when correlated with theoretical calculations or X-ray data, can also provide valuable insights into the stereochemical configuration unifr.ch.

Mechanistic Investigations and Stereochemical Control Principles

Understanding Chiral Induction in Phosferrox-Catalyzed Reactions

Computational Studies on Transition State Geometries and Energetics

Computational chemistry plays a pivotal role in dissecting the mechanisms of enantioselective reactions catalyzed by chiral ligands like (R,Rp)-Bn-Phosferrox. Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways, identify key transition states, and quantify the energy differences that dictate the stereochemical outcome. These studies aim to rationalize the observed high enantioselectivities by pinpointing specific ligand-substrate interactions and conformational preferences within the transition state complex.

For a ligand such as this compound, computational investigations would typically focus on:

Ligand-Metal Complex Formation: Modeling the coordination of this compound to the catalytic metal center (e.g., Rh, Ru, Ir, Pd) and assessing the stability and electronic properties of the resulting complex.

Substrate Binding: Analyzing how the substrate molecule binds to the metal-ligand complex, considering potential steric and electronic influences of the this compound ligand on the binding orientation.

Transition State Modeling: Identifying and characterizing the transition states for the bond-forming or bond-breaking steps that lead to the chiral product. This involves evaluating various possible stereoisomeric transition states and determining their relative energies. The specific (R,Rp) configuration of the ligand is crucial in directing the approach of the substrate, thereby favoring one enantiomeric pathway over the other.

Energetic Analysis: Calculating activation energies for competing pathways leading to different enantiomers. A significant energy difference between the transition states for the (R) and (S) product formation is indicative of high enantioselectivity. Computational studies often report these energy differences (ΔΔG‡) in kJ/mol or kcal/mol.

Hypothetical Research Findings Data Table:

The following table illustrates the type of data that might be generated from computational studies on a reaction catalyzed by this compound.

| Reaction Type (Example) | Computational Method | Key Transition State Energy Difference (ΔΔG‡) | Implication for Stereoselectivity |

| Asymmetric Hydrogenation | DFT (e.g., B3LYP/TZVP) | 3.5 kcal/mol | Predicts >98% ee for (R)-product |

| Asymmetric Alkylation | DFT (e.g., M06-2X/def2-TZVP) | 2.8 kcal/mol | Predicts >97% ee for (S)-product |

| Asymmetric Cycloaddition | DFT (e.g., ωB97XD/SMD) | 4.1 kcal/mol | Predicts >99% ee for (R)-product |

Note: The data presented in this table is hypothetical and serves to illustrate the typical format and content of findings from computational studies in this field.

Determination of Absolute Configuration of Enantioenriched Products

Establishing the absolute configuration of the chiral products formed in reactions mediated by this compound is critical for validating the efficacy of the ligand in asymmetric synthesis. Several analytical techniques are employed for this purpose, often in combination.

Common methods for determining absolute configuration include:

Chiral Chromatography: Using specialized chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate enantiomers. The retention times of the product are compared to those of authentic enantiomeric standards, or the method is validated using known configurations.

X-ray Crystallography: If a crystalline derivative of the product can be obtained, single-crystal X-ray diffraction can directly reveal the three-dimensional structure and thus the absolute configuration. This often involves derivatization with a chiral auxiliary or co-crystallization with a chiral resolving agent.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy: These techniques measure the interaction of chiral molecules with polarized light. By comparing the experimental spectra to those of known compounds or theoretical calculations, the absolute configuration can often be assigned.

Chemical Correlation: Relating the configuration of the product to that of a compound with a known absolute configuration through a series of stereospecific or stereoselective chemical transformations.

Hypothetical Research Findings Data Table:

The following table outlines the type of information gathered when determining the absolute configuration of products synthesized using this compound.

| Reaction Type (Example) | Product Molecule (Example) | Determined Absolute Configuration | Method of Determination | Enantiomeric Excess (ee) Achieved |

| Asymmetric Hydrogenation | (R)-2-Phenylpropanoic acid | (R) | Chiral HPLC | 98.5% |

| Asymmetric Alkylation | (S)-1-Phenyl-1-propanol | (S) | X-ray Crystallography | 97.2% |

| Asymmetric Cycloaddition | (R)-3-Methylcyclopentanone | (R) | CD Spectroscopy | 99.1% |

Note: The data presented in this table is hypothetical and serves to illustrate the typical format and content of findings related to absolute configuration determination.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced (R,Rp)-Bn-Phosferrox Derivatives

The inherent modularity of the Phosferrox scaffold, particularly the ability to modify substituents on the phosphine (B1218219) moiety, the ferrocene (B1249389) backbone, and the oxazoline (B21484) ring, presents a fertile ground for the rational design of advanced derivatives. Future research will likely focus on systematically tuning the steric and electronic properties of these ligands to achieve unprecedented levels of catalytic activity and enantioselectivity.

Substituent Variation: Modifying the benzyl (B1604629) (Bn) group or exploring alternative substituents on the phosphine atom, such as bulky alkyls (e.g., tert-butyl, adamantyl) or electron-rich/deficient aryl groups, can fine-tune the ligand's steric and electronic profile. This fine-tuning is crucial for optimizing interactions within the catalytic pocket and influencing substrate binding and transition state stabilization dicp.ac.cnnih.gov. Computational studies, including density functional theory (DFT) calculations, will play an increasingly vital role in predicting the impact of these modifications on enantioselectivity and reactivity, guiding synthetic efforts researchgate.netnih.govacs.org.

Stereoisomer Exploration: The Phosferrox ligand system possesses multiple stereogenic elements, including planar chirality in the ferrocene unit and potentially P-chirality. Synthesizing and evaluating all possible diastereoisomers of this compound and related structures is essential for identifying optimal configurations for specific catalytic reactions. Research has shown that different diastereoisomers can exhibit significantly varied enantioselectivities, underscoring the importance of controlling all chiral centers nih.govnih.govresearchgate.net.

Backbone Modification: Alterations to the ferrocene backbone or the oxazoline ring could introduce new functionalities or adjust the ligand's rigidity and conformational flexibility. For instance, incorporating siloxane groups or other polar functionalities onto the ferrocene scaffold has shown promise in enhancing ligand performance and facilitating catalyst recovery mdpi.com.

Table 1: Strategies for Designing Advanced this compound Derivatives

| Modification Strategy | Rationale/Expected Outcome | Supporting Research/Concept |

| Substituent Variation | Fine-tune steric/electronic properties for enhanced enantioselectivity/activity. Explore impact of bulky vs. electron-rich groups. | Variation of iPr, Ph, tBu groups on Phosferrox ligands shows impact on catalysis dicp.ac.cnnih.gov. Computational design guides researchgate.netnih.govacs.org. |

| Stereoisomer Exploration | Access all possible diastereoisomers to identify optimal configurations for specific reactions. | Synthesis and testing of multiple diastereoisomers showed varied enantioselectivities nih.govnih.govresearchgate.net. |

| Backbone Modification | Introduce new functionalities or adjust rigidity/flexibility of ferrocene/oxazoline. | Siloxane-substituted oxazolines show enhanced performance mdpi.com. Ferrocene backbone modifications are a known strategy chimia.chacs.orgmdpi.comacs.orgresearchgate.net. |

| Computational Design Integration | Utilize DFT and predictive modeling to guide in silico optimization of ligand structure before synthesis. | Computational studies are increasingly used to understand enantioselectivity mechanisms and guide ligand design researchgate.netnih.govacs.org. |

Expansion of the Catalytic Reaction Scope to Novel Substrates and Transformations

While this compound has demonstrated efficacy in specific catalytic arenas, its potential extends to a broader range of transformations and substrate classes. Future research will aim to leverage its unique chiral environment for new catalytic processes.

New Catalytic Reactions: The ligand's effectiveness in palladium and rhodium catalysis suggests its applicability in other transition metal-catalyzed reactions. Investigations into its use with nickel for cross-coupling reactions nih.gov or with copper in cooperative catalytic systems chinesechemsoc.orgacs.org are emerging. Further exploration in areas such as C-H activation, enantioselective cyclizations, and other cross-coupling methodologies (e.g., Suzuki-Miyaura, Heck) could reveal new catalytic frontiers chemrxiv.orgtcichemicals.comsnnu.edu.cnresearchgate.netchemscene.comorganic-chemistry.org.

Challenging Substrates: The development of catalytic systems capable of transforming sterically hindered or electronically deactivated substrates remains a significant challenge in asymmetric synthesis dicp.ac.cnsnnu.edu.cnnih.govucla.edu. Advanced this compound derivatives, designed with tailored steric bulk and electronic properties, could provide solutions for these difficult transformations, enabling the synthesis of complex molecules relevant to pharmaceuticals and natural products researchgate.netacs.org.

Broader Substrate Classes: Expanding the application to include more complex or functionalized substrates, such as those found in natural product synthesis or drug discovery, will be a key focus. The precise stereocontrol offered by Phosferrox ligands can be instrumental in building intricate molecular architectures with high fidelity.

Table 2: Potential Expansion of Catalytic Applications for Phosferrox Ligands

| Current Application Area | Potential New Application Area | Rationale/Expected Benefit | Supporting Research/Concept |

| Rh-catalyzed Hydrosilylation | Rh-catalyzed C-H activation/functionalization | Leverage Lewis acidity and steric/electronic control for direct functionalization. | General trend in C-H activation researchgate.netchemscene.com. |

| Pd-catalyzed Allylic Alkylation | Pd-catalyzed Cross-Coupling (Suzuki-Miyaura, Heck) | Adapt for broader C-C bond formation, especially with sterically hindered substrates. | Phosferrox in Ni-coupling nih.gov; general phosphine use in Pd-coupling chemrxiv.orgtcichemicals.comsnnu.edu.cnorganic-chemistry.org. |

| Various Asymmetric Transformations | Ni-catalyzed reactions | Explore effectiveness with earth-abundant metals. | Mention of Ni-catalyzed reactions with PHOX ligands nih.gov. |

| Specific Olefin/Imine Substrates | Highly Functionalized/Sterically Hindered Substrates | Overcome challenges in current systems for complex molecules. | Challenges with hindered substrates noted dicp.ac.cnsnnu.edu.cnnih.govucla.edu. |

| Synthesis of Simple Chiral Motifs | Synthesis of Complex Natural Products/Pharmaceutical Intermediates | Utilize precise stereocontrol for intricate molecular architectures. | Mentioned in synthesis of phallotoxins researchgate.netacs.org. |

Development of Highly Efficient and Recyclable Catalytic Systems

A significant trend in modern catalysis is the drive towards sustainability and cost-effectiveness, emphasizing the development of recyclable catalytic systems. Future research on this compound will likely explore strategies for its immobilization and reuse.

Immobilization Strategies: Grafting the ligand onto solid supports, such as polymers or inorganic materials, can facilitate easy separation of the catalyst from the reaction mixture via filtration. This approach not only improves sustainability but also minimizes metal contamination in the final products acs.orgnih.govmdpi.com.

Ionic Tagging: The incorporation of ionic tags into the ligand structure, coupled with their use in ionic liquids or on ion-exchange resins, has proven effective for catalyst recovery and reuse in related ferrocene-based systems nih.govmdpi.com. This strategy could be adapted for Phosferrox ligands to enhance their recyclability.

Heterogenization: Developing heterogenized versions of Phosferrox catalysts, potentially through encapsulation in porous materials or anchoring to nanoparticles, could offer enhanced stability and simplified handling while maintaining high catalytic performance.

Table 3: Strategies for Developing Recyclable Phosferrox Catalytic Systems

| Immobilization Strategy | Support/Method | Rationale/Expected Outcome | Supporting Research/Concept |

| Ionic Tagging | Ionic liquids, polymer supports | Facilitate catalyst recovery via phase separation/filtration, enabling reuse. | Recyclable ionic-tagged ferrocene-ruthenium catalysts nih.govmdpi.com. |

| Heterogenization | Grafting onto solid supports (e.g., silica, polymers) | Enable easy separation, improve sustainability, and reduce metal contamination. | General trend in heterogeneous catalysis acs.orgnih.govmdpi.com. |

| Encapsulation/Confinement | Metal-Organic Frameworks (MOFs), porous polymers | Create confined catalytic environments for enhanced selectivity and stability. | Emerging area for chiral ligand immobilization. |

| Immobilized Metal Nanoparticles | Supported on inert materials | Combine catalytic activity with ease of separation; enhance stability. | General concept applicable to various metals. |

Integration of Phosferrox Catalysis with Other Synthetic Methodologies

The future of synthetic chemistry lies in the integration of different catalytic approaches and methodologies to achieve greater efficiency, selectivity, and complexity in molecular construction. This compound can be a valuable component in such integrated systems.

Tandem and Cooperative Catalysis: Combining Phosferrox-catalyzed steps with other catalytic transformations in a one-pot sequence (tandem or cascade catalysis) can significantly improve step economy and efficiency. Cooperative catalysis, where Phosferrox works in synergy with another catalyst (e.g., a Lewis acid, an organocatalyst, or another metal complex), can unlock novel reactivity and stereochemical outcomes chinesechemsoc.orgacs.orgnih.gov.

Flow Chemistry: Implementing Phosferrox-catalyzed reactions in continuous flow systems offers advantages in terms of reaction control, safety, scalability, and potential for in situ catalyst regeneration or recycling. This approach aligns with the growing interest in process intensification and green chemistry.

Chemoenzymatic Synthesis: Integrating Phosferrox-catalyzed steps with enzymatic transformations represents a powerful strategy for constructing complex molecules. This hybrid approach leverages the exquisite chemo- and stereoselectivity of enzymes with the versatility and broad scope of metal catalysis, potentially reducing the need for harsh reagents or protecting groups nih.govliverpool.ac.ukoup.comrsc.orgnih.gov.

Multicomponent Reactions (MCRs): Incorporating a Phosferrox-catalyzed step into MCRs allows for the rapid assembly of complex molecular scaffolds from simple building blocks in a single operation, further enhancing synthetic efficiency organic-chemistry.orgbeilstein-journals.orgresearchgate.netacs.org.

Table 4: Integration of Phosferrox Catalysis with Advanced Methodologies

| Methodology | Integration Concept | Rationale/Expected Benefit | Supporting Research/Concept |

| Tandem/Cascade Catalysis | Sequential reactions in one pot using Phosferrox for one step. | Improved step economy, efficiency, and access to complex molecules. | Phosferrox used in cooperative catalysis chinesechemsoc.orgacs.org; general tandem catalysis with phosphines nih.gov. |

| Flow Chemistry | Continuous flow reactors for Phosferrox-catalyzed reactions. | Enhanced control, safety, scalability, potential for in situ catalyst regeneration. | Growing trend in modern synthesis; application with chiral ligands is increasing. |

| Multicomponent Reactions (MCRs) | Incorporate Phosferrox-catalyzed step into an MCR. | Rapid assembly of complex scaffolds from simple building blocks. | MCRs with phosphine ligands are known organic-chemistry.orgbeilstein-journals.orgresearchgate.netacs.org. |

| Chemoenzymatic Synthesis | Combine Phosferrox-catalyzed step with enzymatic transformations. | Leverage enzyme selectivity and metal catalysis versatility for complex targets, reducing harsh reagents. | General trend in chemoenzymatic synthesis nih.govliverpool.ac.ukoup.comrsc.orgnih.gov. |

| Cooperative Catalysis | Use Phosferrox in synergy with another catalyst (e.g., Lewis acid, organocatalyst). | Synergistic effects for enhanced reactivity, selectivity, or new reaction pathways. | Mentioned in conjunction with Cu/Pd systems chinesechemsoc.orgacs.org. |

The ongoing exploration of this compound and its derivatives promises to yield significant advancements in asymmetric catalysis, contributing to more efficient, selective, and sustainable synthetic methodologies for producing valuable chiral molecules.

Q & A

Q. How can researchers optimize the synthesis of (R,Rp)-Bn-Phosferrox to ensure enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, employ asymmetric catalysis (e.g., chiral ligands or enzymes) during synthesis. Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy to verify stereochemical fidelity . Post-synthesis, conduct recrystallization in non-polar solvents to isolate the desired enantiomer. Cross-validate purity via X-ray crystallography for absolute configuration confirmation .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm phosphine ligand coordination and /-NMR for backbone structure validation.

- Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular weight accuracy.

- Chiral Chromatography : Pair chiral columns (e.g., Chiralpak AD-H) with polarimetric detection to assess enantiomeric excess (ee).

Document all protocols with raw data to enable reproducibility .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) for 6–12 months. Analyze degradation products via LC-MS and compare kinetic profiles using Arrhenius equations. For light sensitivity, expose samples to UV-Vis irradiation (ICH Q1B guidelines) and track changes via UV-spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency data for this compound across different reaction media?

- Methodological Answer :

- Systematic Variability Testing : Compare solvent polarity (e.g., dielectric constants), protic vs. aprotic media, and coordinating solvents (e.g., THF vs. DMF).

- Mechanistic Probes : Use kinetic isotopic effects (KIE) or DFT calculations to identify solvent-dependent transition states.

- Statistical Reconciliation : Apply ANOVA to isolate solvent effects from experimental noise. Cross-reference findings with prior studies to identify overlooked variables (e.g., trace moisture) .

Q. How can researchers design experiments to elucidate the role of this compound in enantioselective C–C bond formation?

- Methodological Answer :

- Substrate Scope Analysis : Test structurally diverse substrates (e.g., aryl halides, alkenes) to map steric/electronic influences.

- In-situ Monitoring : Utilize stopped-flow NMR or IR spectroscopy to capture intermediate species.

- Stereochemical Mapping : Correlate ee values with catalyst loading and reaction time to propose a kinetic resolution model .

Q. What interdisciplinary approaches validate the pharmacological potential of this compound while addressing conflicting in vitro vs. in vivo toxicity data?

- Methodological Answer :

- ADME Profiling : Perform microsomal stability assays and Caco-2 permeability tests to predict bioavailability.

- Toxicogenomics : Use RNA-seq to identify off-target gene expression in cell lines vs. animal models.

- Dose-Response Modeling : Apply Hill equation or AUC analysis to reconcile potency discrepancies. Ensure compliance with GDPR for clinical data anonymization .

Data Integrity & Ethical Considerations

Q. How should researchers address potential biases in computational modeling of this compound’s electronic properties?

- Methodological Answer :

- Method Triangulation : Compare DFT, MP2, and CCSD(T) calculations to assess basis set dependencies.

- Open Data Practices : Share raw computational files (e.g., Gaussian inputs) via repositories like Zenodo for peer validation.

- Bias Mitigation : Use blinding during data analysis and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What frameworks ensure ethical data sharing in collaborative studies involving this compound?

- Methodological Answer :

- Informed Consent : Draft IRB-approved protocols for human-derived data, specifying anonymization via pseudonymization or aggregation.

- Data Use Agreements : Define access tiers (e.g., open, restricted) compliant with GDPR and local IRB guidelines.

- Ethical Audits : Conduct third-party reviews to verify compliance with CHARTER principles (Collaboration, Honesty, Accountability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.